GlyT1 Inhibitor 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GlyT1 抑制剂 1 是一种新型、强效且选择性的甘氨酸转运蛋白 1 (GlyT1) 抑制剂。 该化合物因其潜在的治疗应用而备受关注,尤其是在治疗与精神分裂症和其他中枢神经系统疾病相关的认知障碍方面 . 通过抑制 GlyT1,该化合物可增加突触间隙中甘氨酸的浓度,从而增强神经传递和认知功能 .

准备方法

合成路线和反应条件: GlyT1 抑制剂 1 的合成涉及多个步骤,包括将扩展的亲脂性芳基连接到肌氨酸的氮原子 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。

工业生产方法: GlyT1 抑制剂 1 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响 .

化学反应分析

反应类型: GlyT1 抑制剂 1 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将该化合物转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

主要形成的产物:

科学研究应用

Schizophrenia

Numerous studies have investigated the efficacy of GlyT1 inhibitors in treating cognitive deficits associated with schizophrenia:

- Iclepertin (BI 425809) : A recent clinical study demonstrated that Iclepertin improved cognition in patients suffering from schizophrenia. It reversed deficits in auditory sensory processing and enhanced working memory performance in preclinical models treated with MK-801, an NMDA antagonist .

- Bitopertin : Another GlyT1 inhibitor that has shown promise is Bitopertin (RG1678). A Phase II trial revealed modest improvements in negative symptoms when used as an adjunct to standard antipsychotic therapy; however, subsequent Phase III trials did not yield significant results for positive or negative symptoms .

Cognitive Impairment

GlyT1 inhibitors have been shown to reverse cognitive impairments induced by NMDA receptor antagonists:

- In rodent models, Iclepertin effectively reversed MK-801-induced deficits in working memory and sensory processing .

- Studies indicate that these inhibitors can enhance cognitive functions by improving cortical network activity through increased glutamatergic signaling, providing a potential avenue for addressing CIAS where current treatments are lacking .

Neuroplasticity and Pain Management

GlyT1 inhibitors have also been explored for their role in enhancing neuroplasticity and managing chronic pain:

- Research indicates that inhibition of GlyT1 can facilitate glycinergic inhibition, potentially offering a novel approach for treating chronic pain conditions by restoring the excitation/inhibition balance within the nervous system .

- Studies involving rodent models have shown that GlyT1 inhibition promotes axon sprouting and synaptic plasticity, suggesting broader implications for recovery from neurological injuries .

Summary of Findings

作用机制

GlyT1 抑制剂 1 通过抑制甘氨酸转运蛋白 1 发挥其作用,甘氨酸转运蛋白 1 负责从突触间隙中重新摄取甘氨酸。通过阻断该转运蛋白,该化合物可增加突触间隙中甘氨酸的浓度,从而增强 N-甲基-D-天冬氨酸 (NMDA) 受体的活化。 这导致神经传递和认知功能改善 . 该抑制剂将 GlyT1 锁定在向内开放构象中,并在释放途径的细胞内门户处结合,与甘氨酸释放位点重叠 .

相似化合物的比较

GlyT1 抑制剂 1 在其对甘氨酸转运蛋白 1 的高效力和选择性方面是独一无二的。类似的化合物包括:

双托品: 另一种具有不同化学结构和药代动力学特征的 GlyT1 抑制剂.

PF-03463275: 一种竞争性 GlyT1 抑制剂,目前正在进行 II 期临床试验.

SSR504734: 一种非肌氨酸型抑制剂,与 GlyT1 的向外口袋结合.

生物活性

GlyT1 inhibitors, particularly GlyT1 Inhibitor 1, have garnered significant attention in pharmacological research due to their potential therapeutic applications in various neurological disorders, including schizophrenia and alcohol use disorder. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, efficacy in clinical studies, and case studies that illustrate its effects.

GlyT1 (glycine transporter 1) is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. Inhibition of GlyT1 leads to increased extracellular glycine levels, which can enhance NMDA receptor (N-methyl-D-aspartate receptor) activity. This mechanism is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disorder .

Pharmacokinetics

The pharmacokinetics (PK) of this compound have been characterized through various studies. For instance, GSK1018921, a selective GlyT1 inhibitor, demonstrated dose-proportional pharmacokinetics with a terminal half-life of approximately 17 hours. Adverse effects such as dizziness were reported in a dose-dependent manner among subjects administered doses ranging from 70 to 280 mg .

Case Study: Org25935

Org25935 (also known as SCH 900435) has been extensively studied for its effects on alcohol consumption. In a study involving Wistar rats, Org25935 significantly reduced ethanol intake and altered locomotor activity. Notably, it exhibited a narrow therapeutic range and induced central nervous system (CNS) depressive effects at higher doses . The compound's IC50 value was determined to be 0.162 µmol/L, indicating moderate potency.

| Parameter | Org25935 |

|---|---|

| IC50 | 0.162 µmol/L |

| Effects on Ethanol Intake | Reduced intake |

| CNS Effects | CNS depression at higher doses |

| Study Model | Wistar rats |

Case Study: Iclepertin (BI 425809)

Iclepertin has shown promise in enhancing cognitive function in patients with Alzheimer's disease dementia. A Phase II trial demonstrated that multiple doses led to a significant increase in cerebrospinal fluid (CSF) glycine levels, correlating with improved cognitive performance . The study involved a randomized controlled trial design with patients receiving varying doses (2 mg to 25 mg).

| Dose (mg) | Change in CSF Glycine Levels | Cognitive Performance Improvement |

|---|---|---|

| 2 | Not significant | No significant change |

| 5 | Low increase | No significant change |

| 10 | Moderate increase | Significant improvement |

| 25 | High increase | Significant improvement |

Safety and Tolerability

In clinical trials, GlyT1 inhibitors have generally exhibited favorable safety profiles. For example, while dizziness was a common side effect observed with GSK1018921, it resolved within hours post-administration . Furthermore, BI 425809 showed no clinically meaningful adverse events related to treatment during its Phase II trial for Alzheimer's disease .

属性

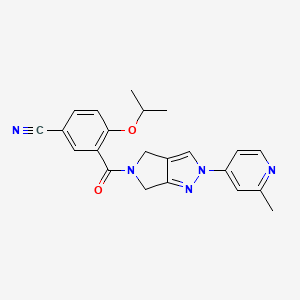

IUPAC Name |

3-[2-(2-methylpyridin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl]-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-14(2)29-21-5-4-16(10-23)9-19(21)22(28)26-11-17-12-27(25-20(17)13-26)18-6-7-24-15(3)8-18/h4-9,12,14H,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEHAYBWEMOJMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2C=C3CN(CC3=N2)C(=O)C4=C(C=CC(=C4)C#N)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。